molecular formula C12H10N4O2 B2555443 (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile CAS No. 620586-59-6

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

Cat. No.: B2555443
CAS No.: 620586-59-6
M. Wt: 242.238
InChI Key: VGWUFDNAFSITAI-VGOFMYFVSA-N
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Description

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is an organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as cell division and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

(E)-5-(2-(4-hydroxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile can be compared with other hydrazone derivatives and oxazole compounds. Similar compounds include:

    Hydrazone derivatives: These compounds share the hydrazone functional group and exhibit similar biological activities, such as antiproliferative and antimicrobial properties.

    Oxazole derivatives: Compounds containing the oxazole ring structure also show diverse biological activities and are used in various scientific research applications.

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(6-13)12(18-8)16-14-7-9-2-4-10(17)5-3-9/h2-5,7,16-17H,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUFDNAFSITAI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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